molecular formula C26H55N2O7P B163682 methylcarbamyl PAF CAS No. 91575-58-5

methylcarbamyl PAF

Katalognummer B163682
CAS-Nummer: 91575-58-5
Molekulargewicht: 538.7 g/mol
InChI-Schlüssel: FNFHZBKBDFRYHS-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylcarbamyl PAF is a non-hydrolyzable platelet-activating factor (PAF) analog . . It is known to cause fetal and placental growth restriction, alter the mitochondrial membrane, and induce vascular VEGF expression in cord endothelial cells .


Molecular Structure Analysis

The molecular formula of methylcarbamyl PAF is C26H55N2O7P . The IUPAC name is [(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-trimethylazaniumylethyl phosphate .


Physical And Chemical Properties Analysis

Methylcarbamyl PAF is a liquid . It has a solubility of 25 mg/ml in DMSO or dimethyl formamide . The compound has 8 hydrogen bond acceptors, 1 hydrogen bond donor, 27 rotatable bonds, a topological polar surface area of 115.96, and an XLogP of 6.15 .

Wissenschaftliche Forschungsanwendungen

Biomedical Sciences - Retinal Progenitor/Stem Cells Research

  • Summary of Application : Methylcarbamyl PAF has been used in the study of retinal progenitor/stem cells derived from ciliary epithelium (CE) cells . The research focused on the role of Platelet-Activating Factor (PAF) receptor signaling in these cells.
  • Methods of Application : The study involved observing the effects of blocking PAF receptor activity using antagonists on CE cells . The expression of PAF receptors and PAF-related enzymes in retinal progenitor/stem cells derived from PE cells was also examined .
  • Results or Outcomes : The study found that PAF receptors and PAF-related enzymes are downregulated in retinal progenitor/stem cells derived from PE cells . Blocking PAFR activity increased the expression of specific progenitor markers, suggesting potential implications for retinal tissue development and maintenance .

Biomedical Sciences - Platelet Aggregation Research

  • Summary of Application : Methylcarbamyl PAF is a stable analog of PAF C-16 and has been used in research related to platelet aggregation .
  • Methods of Application : The research involved observing the effects of Methylcarbamyl PAF C-16 on platelet aggregation in isolated platelets and in platelet-rich plasma .
  • Results or Outcomes : Methylcarbamyl PAF C-16 was found to be nearly equipotent with PAF C-16 in its ability to induce platelet aggregation . It also caused the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase in NRK-49 cells overexpressing the PAF receptor .

Biomedical Sciences - Retrograde Messenger Research

  • Summary of Application : Methylcarbamyl PAF has been used in the study of retrograde messenger systems . The research focused on the role of Platelet-Activating Factor (PAF) receptor signaling in these systems.
  • Methods of Application : The study involved observing the effects of blocking PAF receptor activity using antagonists on retrograde messenger systems . The expression of PAF receptors and PAF-related enzymes in these systems was also examined .
  • Results or Outcomes : The study found that PAF receptors and PAF-related enzymes are downregulated in retrograde messenger systems . Blocking PAFR activity increased the expression of specific progenitor markers, suggesting potential implications for retrograde messenger systems .

Eigenschaften

IUPAC Name

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFHZBKBDFRYHS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS RN

91575-58-5
Record name 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methylcarbamyl PAF
Reactant of Route 2
Reactant of Route 2
methylcarbamyl PAF
Reactant of Route 3
Reactant of Route 3
methylcarbamyl PAF
Reactant of Route 4
Reactant of Route 4
methylcarbamyl PAF
Reactant of Route 5
Reactant of Route 5
methylcarbamyl PAF
Reactant of Route 6
methylcarbamyl PAF

Citations

For This Compound
115
Citations
SI Wong - 1992 - open.library.ubc.ca
Platelet activating factor is an important mediator of septic shock and inflammation. The action of PAF on target cells is mediated through specific membrane bound receptors. PAF …
Number of citations: 3 open.library.ubc.ca
GB Quistad, KJ Fisher, SC Owen, R Klintenberg… - Toxicology and applied …, 2005 - Elsevier
… Two methylcarbamates are weak inhibitors (2-N-methylcarbamyl PAF, IC50 53–75 μM) or inactive (carbaryl, IC50 > 100 μM). Three sulfonyl fluorides are also weak inhibitors or inactive. …
Number of citations: 22 www.sciencedirect.com
RH Lumb, M Record, G Ribbes, GL Pool… - Biochemical and …, 1990 - Elsevier
… In undifferentiated HL-60 cells, methylcarbamyl-PAF transfer activity was only 0.56 U·min −1 ·mg −1 . This basal value was increased 2.6 and 6.7 times upon granulocytic and …
Number of citations: 10 www.sciencedirect.com
GB Kudolo, M Kasamo, MJK Harper - Cell and tissue research, 1991 - Springer
… One of the most significant findings of this study is the preferential accumulation of tritiated PAF or its analog, methylcarbamyl-PAF, in the blastocysts. This occurred irrespective of …
Number of citations: 30 link.springer.com
JB Banks, RL Wykle, JT O'Flaherty, RH Lumb - Biochimica et Biophysica …, 1988 - Elsevier
… We report here an assay system using methylcarbamyl-PAF … transfer of the PAF-analogue ([ 3H]methylcarbamyl-PAF) from 100 nm donor vesicles to multilamellar vesicles. Macrophage …
Number of citations: 32 www.sciencedirect.com
L Han, H Yang, T Shiniada, T Hirose, M Koyanagi… - Life sciences, 1998 - Elsevier
… In the present study, N-methylcarbamyl PAF did not increase the secretion of B in athymic mice and the inhibitory effect of PAF antagonists on secretory response of B to ACTH, forskolin …
Number of citations: 2 www.sciencedirect.com
LA Teather, RJ Wurtman - Neuroscience letters, 2003 - Elsevier
… The phospholipid mediator platelet-activating factor (PAF), and its non-hydrolyzable analog methylcarbamyl-PAF (mc-PAF) increase prostaglandin E 2 (PGE 2 ) release from astrocyte-…
Number of citations: 25 www.sciencedirect.com
A Tokumura, T Tsutsumi, Y Nishioka… - Chemistry and physics of …, 1997 - Elsevier
… ratios of the amount of methylcarbamyl-PAF in the inner layer … the same as those of methylcarbamylPAF, and appear to be … extracellular release of methylcarbamyl-PAF was reported …
Number of citations: 10 www.sciencedirect.com
ZG Jiang, TL Yue, G Feuerstein - Neuroscience letters, 1993 - Elsevier
… These effects were also observed with the synthetic agonist 2-methylcarbamyl-PAF and were blocked by BN50739, a competitive antagonist at PAF receptors. It is concluded that PAF …
Number of citations: 16 www.sciencedirect.com
LA Teather, RKK Lee, RJ Wurtman - Brain research, 2002 - Elsevier
… The nonhydrolyzable PAF analog methylcarbamyl-PAF (mc-PAF), the PAF intermediate lyso-PAF, and arachidonic acid (AA) also produced this effect. In contrast, phosphatidlycholine (…
Number of citations: 29 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.